molecular formula C22H24N4O4S B12975392 5-(2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide

5-(2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide

Cat. No.: B12975392
M. Wt: 440.5 g/mol
InChI Key: TVOQBMPUFOXILH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a 2-hydroxyphenyl substituent at the pyrazole C5 position and a sulfonated phenyl group at the N-position. The sulfonamide linkage incorporates a 3-methylpiperidine moiety, which may enhance lipophilicity and modulate receptor interactions.

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O4S/c1-15-5-4-12-26(14-15)31(29,30)17-10-8-16(9-11-17)23-22(28)20-13-19(24-25-20)18-6-2-3-7-21(18)27/h2-3,6-11,13,15,27H,4-5,12,14H2,1H3,(H,23,28)(H,24,25)

InChI Key

TVOQBMPUFOXILH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-N-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the hydroxyphenyl group: This step involves the coupling of the pyrazole intermediate with a hydroxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the sulfonylated intermediate with an amine, such as 3-methylpiperidine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-N-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxyphenyl)-N-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyphenyl)-N-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfonyl group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Pyrazole carboxamides and related derivatives exhibit diverse pharmacological activities influenced by substituent variations. Below is a comparative analysis of key structural features and inferred properties:

Table 1: Structural Comparison of Selected Pyrazole Derivatives

Compound Name Key Substituents Functional Groups Hypothesized Properties
Target Compound: 5-(2-hydroxyphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide C5: 2-hydroxyphenyl; N-linked: 4-(3-methylpiperidin-1-yl)sulfonylphenyl Hydroxyl, sulfonamide, carboxamide Enhanced solubility (hydroxyl), strong hydrogen bonding (sulfonamide), moderate logP
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide C5: 4-chlorophenyl; N-linked: 3-pyridylmethyl; C1: 2,4-dichlorophenyl Chloro, pyridylmethyl, carboxamide High lipophilicity (chloro groups), potential CNS penetration (pyridylmethyl)
N-(3-Hydroxyphenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide N-linked: tetrazolylmethyl; C3: 3-hydroxyphenyl Tetrazole, hydroxyl, carboxamide Bioisosteric replacement (tetrazole for carboxyl), improved metabolic stability
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-... C5: 4-fluorophenyl; C3: triazolylmethyl Fluoro, triazole, carbothioamide Increased metabolic stability (fluoro), π-π interactions (triazole)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C5: 3-chlorophenylsulfanyl; C3: trifluoromethyl Sulfanyl, trifluoromethyl, aldehyde Electron-withdrawing effects (trifluoromethyl), potential electrophilic reactivity

Key Structural Differentiators and Implications

a. Hydroxyphenyl vs. Halogenated Phenyl Groups

The target compound’s 2-hydroxyphenyl group (electron-donating) contrasts with chloro/fluoro-substituted analogs (electron-withdrawing) . Hydroxyl groups may improve aqueous solubility and hydrogen-bonding capacity, whereas halogens enhance lipophilicity and membrane permeability.

b. Sulfonamide vs. Carbothioamide Linkages

Sulfonamides also exhibit greater metabolic stability compared to thioamides .

c. Piperidine vs. Heteroaromatic Substituents

The 3-methylpiperidinylsulfonyl group in the target compound introduces conformational rigidity and moderate lipophilicity, contrasting with the pyridylmethyl () or tetrazolylmethyl () groups, which may favor π-π stacking or bioisosteric mimicry, respectively .

Hypothetical Pharmacological and Physicochemical Profiles

  • Solubility : The hydroxyl and sulfonamide groups likely confer higher aqueous solubility than halogenated analogs .
  • LogP : Estimated logP ~3-4 (moderate), lower than dichlorophenyl derivatives (logP ~5-6) .
  • Target Engagement : Sulfonamide and hydroxyl groups may favor interactions with kinases or GPCRs, as seen in structurally related pyrazole inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.